Technical Guide: Characterization and Control of Everolimus O-Silyl Impurity
Technical Guide: Characterization and Control of Everolimus O-Silyl Impurity
Document ID: EVR-IMP-SIL-01 | Version: 2.0 | Status: Effective
Executive Summary
In the semi-synthesis of Everolimus (RAD001) from Sirolimus (Rapamycin), the O-Silyl impurity (specifically 40-O-[2-(t-butyldimethylsilyloxy)ethyl]-rapamycin) represents a critical process-related intermediate.[1][2][3] Its presence indicates incomplete deprotection during the final synthetic step. Due to its high lipophilicity and structural similarity to the Active Pharmaceutical Ingredient (API), this impurity poses significant challenges in downstream purification and Quality Control (QC).
This guide provides a comprehensive technical analysis of the O-Silyl impurity, detailing its molecular architecture, formation mechanism, physicochemical properties, and robust strategies for analytical detection and process remediation.
Molecular Architecture and Identity
The O-Silyl impurity is the direct precursor to Everolimus. It consists of the macrocyclic lactone core of Sirolimus alkylated at the C40 position with an ethyl linker, where the terminal hydroxyl group remains protected by a tert-butyldimethylsilyl (TBS) group.
| Property | Specification |
| Common Name | Everolimus O-Silyl Impurity |
| Chemical Name | 40-O-[2-(tert-butyldimethylsilyloxy)ethyl]-rapamycin |
| CAS Number | 159351-68-5 |
| Molecular Formula | |
| Molecular Weight | 1072.52 g/mol |
| Structural Difference | Contains a bulky hydrophobic TBS group ( |
Structural Significance
The presence of the silyl group drastically alters the molecule's interaction with stationary phases. While the macrocyclic core remains identical to Everolimus (preserving mTOR binding potential), the bulky, non-polar silyl tail significantly increases the partition coefficient (
Genesis: The Synthetic Pathway
To understand the impurity, one must understand the synthesis. Everolimus is not a fermentation product but a semi-synthetic derivative.[4] The synthesis relies on the regioselective alkylation of Sirolimus.
The Mechanism[1][2][5]
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Alkylation: Sirolimus is treated with a triflate reagent (2-(t-butyldimethylsilyloxy)ethyl triflate) in the presence of a hindered base (e.g., 2,6-lutidine).[3] The base scavenges the triflic acid generated, while the silyl group protects the terminal hydroxyl of the incoming ethyl chain to prevent side reactions.
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Intermediate Formation: This reaction yields the O-Silyl Intermediate (the impurity ).
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Deprotection: The intermediate is treated with acid (e.g., dilute HCl or HF-pyridine) to cleave the Si-O bond, yielding Everolimus. Failure of this step results in the O-Silyl impurity in the final drug substance.
Visualization: Synthetic Flow and Impurity Origin
The following diagram maps the transformation and the specific node where the impurity persists.
Caption: Synthesis of Everolimus showing the O-Silyl Intermediate as the direct precursor. The red dotted line indicates the persistence of the impurity due to incomplete deprotection.
Physicochemical Properties & Stability[1][6]
Understanding the physical behavior of the O-Silyl impurity is crucial for designing purification steps.
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Solubility Profile: Unlike Everolimus, which has marginal water solubility, the O-Silyl impurity is practically insoluble in aqueous media. It is highly soluble in non-polar solvents (Heptane, Hexane) and moderately polar solvents (Dichloromethane, Toluene).
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Chromatographic Behavior: In standard C18 RP-HPLC, the O-Silyl impurity is a late-eluting peak .
-
Relative Retention Time (RRT): Typically 1.5 – 2.0 relative to Everolimus, depending on the organic modifier gradient.
-
-
Stability: The silyl ether bond is stable under basic and neutral conditions but hydrolyzes in acidic environments. However, the macrocyclic lactone ring of rapamycin derivatives is also sensitive to acid (ring opening to seco-derivatives). This creates a narrow "stability window" where one must hydrolyze the silyl group without degrading the macrocycle.
Analytical Strategy: Detection and Control
Reliable detection requires distinguishing the O-Silyl impurity from other hydrophobic impurities (like dimerized byproducts).
HPLC Method Parameters (Recommended)
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Column: C18 (e.g., Zorbax SB-C18 or equivalent), 3.5 µm, 150 x 4.6 mm.
-
Mobile Phase A: Ammonium Acetate buffer (pH ~5.0) or Water.
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Mobile Phase B: Acetonitrile (ACN).
-
Gradient: High organic ramp required to elute the lipophilic silyl impurity.
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Detection: UV at 278 nm (characteristic triene absorption of the rapamycin core).
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Mass Spectrometry (LC-MS):
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Everolimus
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O-Silyl Impurity
-
Delta: +114 Da (Mass of TBS group minus H).
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Diagnostic Workflow
The following decision tree outlines the logic for confirming the presence of the O-Silyl impurity during method development.
Caption: Analytical decision matrix for identifying the Everolimus O-Silyl impurity based on retention time, UV spectra, and mass shift.
Remediation: Process Control
If the O-Silyl impurity exceeds the ICH Q3A qualification threshold (typically 0.15%), the manufacturing process must be adjusted.
Root Cause Analysis
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Insufficient Acid Strength/Time: The deprotection reaction (Step 2) was stopped too early.
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Phase Transfer Issues: If the reaction is biphasic, the lipophilic intermediate may hide in the organic phase, protected from the aqueous acid.
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Water Content: Excess water in the organic solvent can quench the Lewis acid catalyst (if used).
Corrective Actions
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Optimize Deprotection: Extend reaction time or slightly increase acid concentration (e.g., 1N HCl in Methanol). Caution: Monitor Seco-Everolimus (ring-opening degradant) closely, as it increases with acid exposure.
-
Purification:
-
Crystallization: The O-Silyl impurity is much more soluble in alkanes than Everolimus. A recrystallization step using an anti-solvent (like heptane) can keep the impurity in the mother liquor while Everolimus precipitates.
-
Preparative HPLC: Due to the large RRT difference, the O-Silyl impurity is easily resolved and removed during prep-HPLC purification.
-
References
-
Vertex AI Search. (2023).[5] Everolimus synthesis and impurity profile. Retrieved from 1
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BOC Sciences. (n.d.). Everolimus O-Silyl Impurity Product Page. Retrieved from
-
European Medicines Agency (EMA). (2009). CHMP Assessment Report for Afinitor (Everolimus). Retrieved from 7
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Santa Cruz Biotechnology. (2026). Everolimus Chemical Properties and CAS. Retrieved from 8
-
Google Patents. (2016). Process for the synthesis of everolimus and intermediates thereof (WO2016020664A1). Retrieved from 2
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. WO2016020664A1 - Process for the synthesis of everolimus and intermediates thereof - Google Patents [patents.google.com]
- 3. US9938297B2 - Process for the synthesis of everolimus and intermediates thereof - Google Patents [patents.google.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Everolimus | CAS 159351-69-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
